molecular formula C9H11N3O3S2 B11782198 2-Amino-N-(furan-2-ylmethyl)-4-methylthiazole-5-sulfonamide

2-Amino-N-(furan-2-ylmethyl)-4-methylthiazole-5-sulfonamide

Cat. No.: B11782198
M. Wt: 273.3 g/mol
InChI Key: BZLZAVMGKXIQNO-UHFFFAOYSA-N
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Description

2-Amino-N-(furan-2-ylmethyl)-4-methylthiazole-5-sulfonamide is a heterocyclic compound that contains both furan and thiazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(furan-2-ylmethyl)-4-methylthiazole-5-sulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using furan-2-carbaldehyde and an appropriate amine.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of suitable solvents and catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(furan-2-ylmethyl)-4-methylthiazole-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Furan-2-carbaldehyde, sulfonyl chlorides, amines, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-N-(furan-2-ylmethyl)-4-methylthiazole-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition, protein binding, and other biological interactions.

Mechanism of Action

The mechanism of action of 2-Amino-N-(furan-2-ylmethyl)-4-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the furan and thiazole rings allows for π-π interactions and hydrogen bonding with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide
  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
  • 2-Amino-N-(2-nitrophenyl)thiophene-3-carboxamide

Uniqueness

2-Amino-N-(furan-2-ylmethyl)-4-methylthiazole-5-sulfonamide is unique due to the combination of its functional groups, which provide a distinct chemical reactivity and biological activity profile. The presence of both furan and thiazole rings, along with the sulfonamide group, allows for diverse interactions with biological targets and makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H11N3O3S2

Molecular Weight

273.3 g/mol

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-4-methyl-1,3-thiazole-5-sulfonamide

InChI

InChI=1S/C9H11N3O3S2/c1-6-8(16-9(10)12-6)17(13,14)11-5-7-3-2-4-15-7/h2-4,11H,5H2,1H3,(H2,10,12)

InChI Key

BZLZAVMGKXIQNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)S(=O)(=O)NCC2=CC=CO2

Origin of Product

United States

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